molecular formula C29H31N3O3S B2686465 4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline CAS No. 866895-43-4

4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline

Cat. No. B2686465
M. Wt: 501.65
InChI Key: MDGVXRJOXHSBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a piperazine ring, a methoxy group, and a tosyl group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The methoxy group could potentially increase the lipophilicity of the compound, which could enhance its ability to cross biological membranes. The tosyl group is often used as a protecting group in organic synthesis, or as a leaving group in substitution reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density could be predicted based on the structure of the compound .

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Piperazine and its derivatives are well-known for their versatility in medicinal chemistry. They have been incorporated into a multitude of therapeutic agents due to their pharmacological properties. Piperazine scaffolds are found in drugs with various therapeutic uses, such as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral medications. Modifications to the piperazine nucleus can significantly alter the medicinal potential of these compounds, influencing their pharmacokinetic and pharmacodynamic factors (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Quinoline and its Applications

Quinoline derivatives, such as those incorporating the 6-methoxy-3-tosylquinoline structure, exhibit a range of biological activities. For example, chloroquine, a well-known quinoline derivative, has been extensively studied for its antimalarial effects. The versatility of the quinoline scaffold has led to its exploration in the design of new drugs for treating various diseases, including cancer, malaria, and certain viral infections (Paul M. Njaria, John Okombo, N. M. Njuguna, K. Chibale, 2015).

properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-20-6-10-24(11-7-20)36(33,34)28-19-30-26-12-9-23(35-4)18-25(26)29(28)32-15-13-31(14-16-32)27-17-21(2)5-8-22(27)3/h5-12,17-19H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGVXRJOXHSBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=C(C=CC(=C5)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline

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